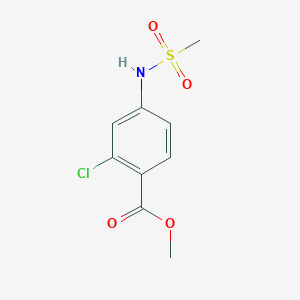![molecular formula C46H32N2 B1524200 9,10-Bis[N-(2-naphthyl)anilino]anthracene CAS No. 473717-08-7](/img/structure/B1524200.png)
9,10-Bis[N-(2-naphthyl)anilino]anthracene
Übersicht
Beschreibung
“9,10-Bis[N-(2-naphthyl)anilino]anthracene” is a chemical compound with the molecular formula C46H32N2 . It is a solid substance at 20°C and appears as a white to yellow to orange powder or crystal . .
Molecular Structure Analysis
The molecular structure of “9,10-Bis[N-(2-naphthyl)anilino]anthracene” consists of 46 carbon atoms, 32 hydrogen atoms, and 2 nitrogen atoms . The InChI code for this compound is 1S/C46H32N2/c1-3-19-37(20-4-1)47(39-29-27-33-15-7-9-17-35(33)31-39)45-41-23-11-13-25-43(41)46(44-26-14-12-24-42(44)45)48(38-21-5-2-6-22-38)40-30-28-34-16-8-10-18-36(34)32-40/h1-32H .
Physical And Chemical Properties Analysis
“9,10-Bis[N-(2-naphthyl)anilino]anthracene” has a molecular weight of 612.78 . It is a solid at 20°C and appears as a white to yellow to orange powder or crystal .
Wissenschaftliche Forschungsanwendungen
-
Chemical Research
- Application : 9,10-Bis[N-(2-naphthyl)anilino]anthracene is used in the synthesis of anthracene-based derivatives . These compounds are characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .
- Methods : The compound is synthesized by the Suzuki/Sonogashira cross-coupling reactions .
- Results : The compounds exhibited high thermal stability and blue emission with a high quantum yield . The decomposition temperatures of these compounds increased as the number of substituents increased .
-
Optics
- Application : 9,10-Bis[N-(2-naphthyl)anilino]anthracene is used in the study of ultrafast vibrational dephasing dynamics .
- Methods : The dephasing dynamics of 9,10-Bis[N-(2-naphthyl)anilino]anthracene thin films were revealed by femtosecond coherent anti-stokes Raman scattering spectroscopy (fs-CARS) .
- Results : Dephasing times of 2.60, 2.98, 3.72, and 1.64 ps were acquired at 1213, 1300, 1400, and 1478 cm −1 vibrations, respectively .
-
Organic Light Emitting Diodes (OLEDs)
- Application : 9,10-Bis[N-(2-naphthyl)anilino]anthracene is used as a host material for blue OLEDs . It is known for its high thermal and morphological stability .
- Methods : The compound is used in the light emitting layer of solution processed blue fluorescent OLEDs .
- Results : With the development of the co-doping technology, 9,10-Bis[N-(2-naphthyl)anilino]anthracene has also shown to be a promising host material for full colour OLEDs due to its wide energy band gap .
-
Hole Transport Material
- Application : 9,10-Bis[N-(2-naphthyl)anilino]anthracene functions as a novel hole transport material .
- Methods : The compound is used in the fabrication of electronic devices where it facilitates the transport of holes .
- Results : The use of 9,10-Bis[N-(2-naphthyl)anilino]anthracene as a hole transport material can improve the performance of electronic devices .
-
Organic Photovoltaics
- Application : 9,10-Bis[N-(2-naphthyl)anilino]anthracene is used in the development of organic photovoltaics .
- Methods : The compound is incorporated into the active layer of organic solar cells .
- Results : The use of 9,10-Bis[N-(2-naphthyl)anilino]anthracene can enhance the performance of organic solar cells .
-
Organic Field-Effect Transistors (OFETs)
- Application : 9,10-Bis[N-(2-naphthyl)anilino]anthracene is used as a semiconducting material in OFETs .
- Methods : The compound is used in the fabrication of OFET devices where it facilitates the transport of charge carriers .
- Results : The use of 9,10-Bis[N-(2-naphthyl)anilino]anthracene can improve the performance of OFET devices .
Safety And Hazards
The safety information for “9,10-Bis[N-(2-naphthyl)anilino]anthracene” includes several hazard statements: H302, H315, H319, and H335 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
9-N,10-N-dinaphthalen-2-yl-9-N,10-N-diphenylanthracene-9,10-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N2/c1-3-19-37(20-4-1)47(39-29-27-33-15-7-9-17-35(33)31-39)45-41-23-11-13-25-43(41)46(44-26-14-12-24-42(44)45)48(38-21-5-2-6-22-38)40-30-28-34-16-8-10-18-36(34)32-40/h1-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBLRJBCMMHCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C4=C5C=CC=CC5=C(C6=CC=CC=C64)N(C7=CC=CC=C7)C8=CC9=CC=CC=C9C=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis[N-(2-naphthyl)anilino]anthracene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



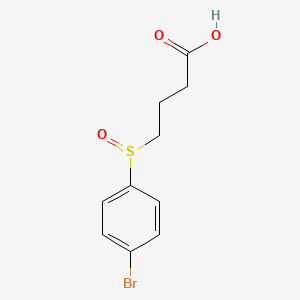
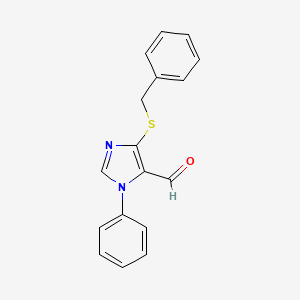
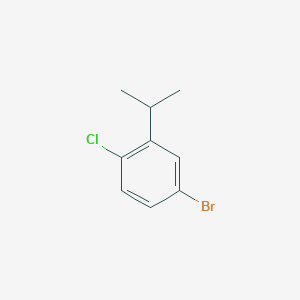
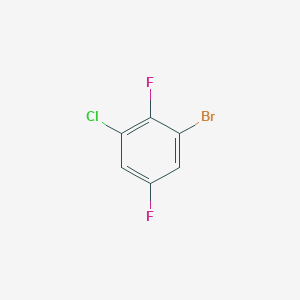
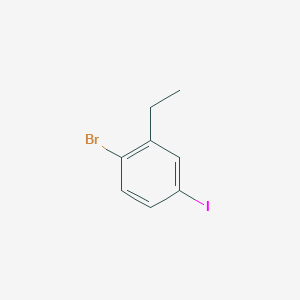
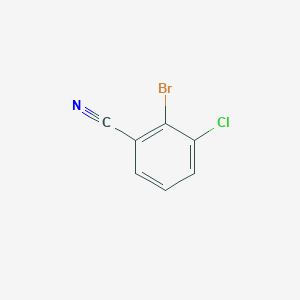
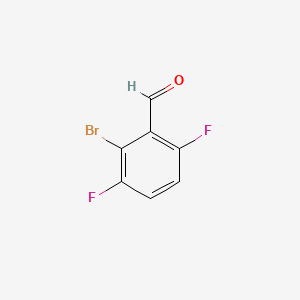
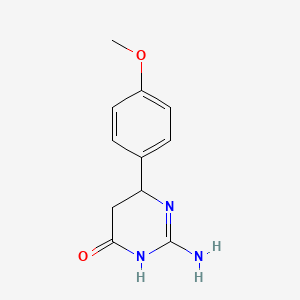
![5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1524128.png)
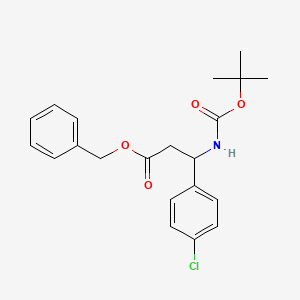
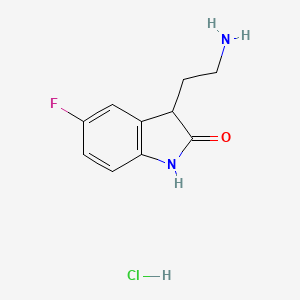
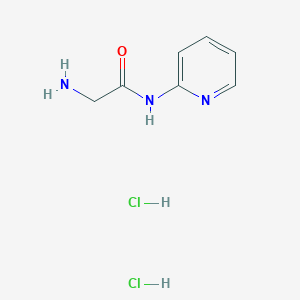
![[4-(Propan-2-ylsulfanyl)phenyl]methanol](/img/structure/B1524139.png)
